molecular formula C3H5FO B1316920 3-Fluorooxetane CAS No. 26272-86-6

3-Fluorooxetane

Cat. No.: B1316920
CAS No.: 26272-86-6
M. Wt: 76.07 g/mol
InChI Key: ZYHRCFBHAKRMMN-UHFFFAOYSA-N
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Description

3-Fluorooxetane is a fluorinated heterocyclic compound characterized by a four-membered ring containing one oxygen atom and one fluorine atom

Scientific Research Applications

3-Fluorooxetane has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-Fluorooxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, it can form complexes with metal ions, affecting the activity of metalloenzymes and disrupting normal cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. For example, studies in rodents have shown that high doses of this compound can cause oxidative damage to tissues, leading to inflammation and cell death . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorooxetane typically involves the cyclization of α-fluoro-β-hydroxycarboxylic acids. This process can be achieved through various methods, including nucleophilic and electrophilic fluorination. One reliable method involves the cyclization of α-fluoro-β-hydroxycarboxylic acids to form fluorinated β-lactones, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound may involve the reaction of 2,2,3,3-tetrafluorooxetane with fluorine gas. This method is advantageous for large-scale production due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorooxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in synthetic applications .

Comparison with Similar Compounds

Uniqueness: 3-Fluorooxetane is unique due to its single fluorine atom, which provides a balance between reactivity and stability. This makes it a versatile building block in synthetic chemistry and a valuable compound in various research fields .

Properties

IUPAC Name

3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHRCFBHAKRMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559408
Record name 3-Fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-86-6
Record name 3-Fluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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